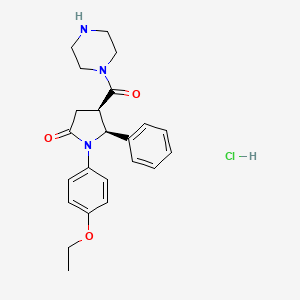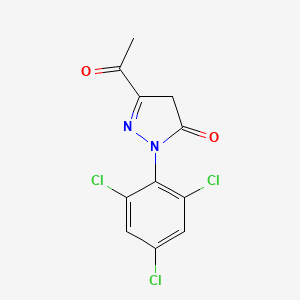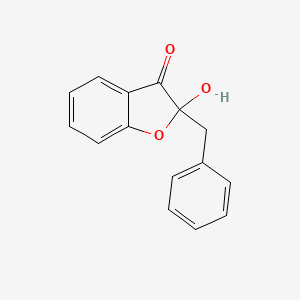![molecular formula C14H19NO2 B12915804 Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate CAS No. 878139-91-4](/img/structure/B12915804.png)
Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate is an organic compound that belongs to the class of esters It features a pyrrolidine ring attached to a phenyl group, which is further connected to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)ethanol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-(morpholin-4-ylmethyl)phenyl)acetate
- Methyl 2-(4-(piperidin-1-ylmethyl)phenyl)acetate
- Methyl 2-(4-(azepan-1-ylmethyl)phenyl)acetate
Uniqueness
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
878139-91-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
methyl 2-[4-(pyrrolidin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3 |
InChIキー |
FJUUNECMFNZACU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


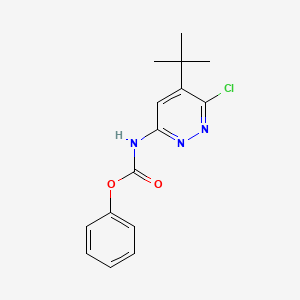
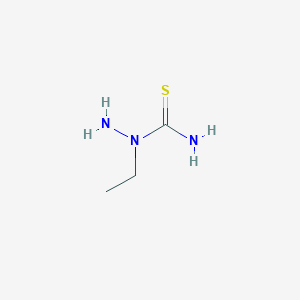
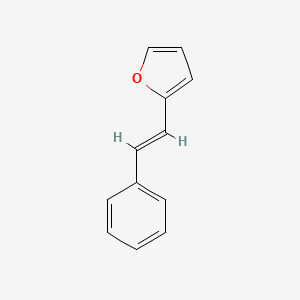

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
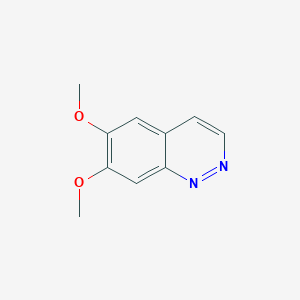
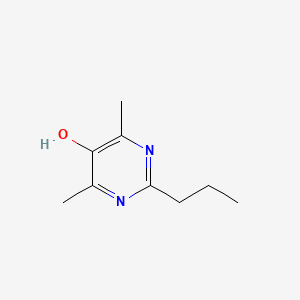
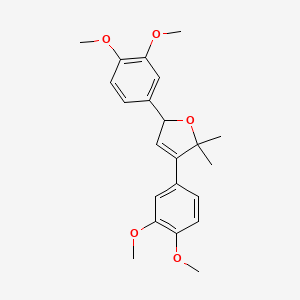
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)
